molecular formula C10H8O2S B8581596 5-Acetyl-benzo[b]thiophen-3-one

5-Acetyl-benzo[b]thiophen-3-one

Cat. No.: B8581596
M. Wt: 192.24 g/mol
InChI Key: PDLHYYZWHRCZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-benzo[b]thiophen-3-one is a benzo[b]thiophene derivative offered for research and development purposes. Benzo[b]thiophene scaffolds are of significant interest in medicinal chemistry and organic synthesis. In particular, such structures are frequently investigated as core templates in the development of novel anticancer agents . Research indicates that derivatives incorporating substituents like acetyl groups can be key intermediates for synthesizing more complex molecules that target specific cellular pathways, such as the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation and metastasis . Furthermore, the structural motif is a valuable building block in heterocyclic chemistry, enabling access to a diverse array of fused-ring systems for further biological evaluation . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of personal use. Researchers are responsible for verifying the specific suitability of this compound for their intended applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

5-acetyl-1-benzothiophen-3-one

InChI

InChI=1S/C10H8O2S/c1-6(11)7-2-3-10-8(4-7)9(12)5-13-10/h2-4H,5H2,1H3

InChI Key

PDLHYYZWHRCZAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SCC2=O

Origin of Product

United States

Ii. Synthetic Strategies for 5 Acetyl Benzo B Thiophen 3 One and Analogous Structures

Methodologies for Benzo[b]thiophene Core Construction

The construction of the benzo[b]thiophene scaffold, a key structural motif in numerous pharmaceuticals and materials, is a well-explored area of synthetic organic chemistry. acs.orgnih.gov

Cyclization reactions are a cornerstone in the synthesis of the benzo[b]thiophene nucleus, with several distinct approaches being prevalent. chemicalbook.comnih.gov

Oxidative cyclization provides a direct method for forming the benzo[b]thiophene ring system. One such method involves the cyclization of 2-mercaptocinnamic acid using an alkaline solution of potassium ferricyanide (B76249) (K3Fe(CN)6) or iodine to yield benzo[b]thiophene. chemicalbook.com Another approach is the oxidation-cyclization of 2-phenylthioethanol at high temperatures in the presence of a Pd/Al catalyst. chemicalbook.com A palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes has also been developed, which proceeds under aerobic conditions to form benzothiophene-3-carboxylic esters. nih.govacs.org This process involves an intramolecular S-5-endo-dig cyclization. nih.gov

Starting MaterialReagents/CatalystProductReference
2-Mercaptocinnamic acidK3Fe(CN)6 (alkaline solution) or I2Benzo[b]thiophene chemicalbook.com
2-PhenylthioethanolPd/Al catalyst, high temperatureBenzo[b]thiophene chemicalbook.com
2-(Methylthio)phenylacetylenesPdI2/KI, CO, O2 (air)Benzothiophene-3-carboxylic esters nih.govacs.org

Acid-catalyzed cyclization is another effective strategy. For instance, the intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of a strong acid like polyphosphoric acid leads to the formation of a mixture of regioisomeric methoxy-substituted 2-arylbenzo[b]thiophenes. google.com Arylmercapto acetals can also be cyclized using catalysts like ZnCl2-impregnated montmorillonite (B579905) in the gas phase or Amberlyst A-15 in boiling toluene. chemicalbook.com Furthermore, arylthioacetic acid can be cyclized in acetic anhydride (B1165640) to produce 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to afford benzo[b]thiophene. chemicalbook.com

Starting MaterialCatalyst/ReagentProductReference
α-(3-Methoxyphenylthio)-4-methoxyacetophenonePolyphosphoric acidMixture of regioisomeric methoxy-substituted 2-arylbenzo[b]thiophenes google.com
Arylmercapto acetalsZnCl2-impregnated montmorillonite (gas phase) or Amberlyst A-15 (toluene)Benzo[b]thiophene chemicalbook.com
Arylthioacetic acidAcetic anhydride, followed by dehydroxylationBenzo[b]thiophene chemicalbook.com

One-pot syntheses offer an efficient and streamlined route to functionalized benzo[b]thiophenes. One such method involves the reaction of o-halo-substituted ethynylbenzenes with sodium sulfide (B99878) (Na2S) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures. acs.org This approach is versatile, allowing for the synthesis of various substituted benzo[b]thiophenes. acs.org Another one-pot procedure utilizes a copper-catalyzed intramolecular S-arylation of in situ generated enethiolates to construct highly functionalized benzo[b]thiophenes. acs.org A facile one-step synthesis from o-silylaryl triflates and alkynyl sulfides through an aryne reaction has also been reported, which demonstrates good functional group tolerance. nih.gov

Starting MaterialsKey Reagents/CatalystProductReference
o-Halo-substituted ethynylbenzenesNa2S, NMPSubstituted benzo[b]thiophenes acs.org
2-Bromo(het)arylacetonitriles, dithioesters/thiocarbonyl compoundsNaH, Copper catalystMultisubstituted benzo[b]thiophenes acs.org
o-Silylaryl triflates, alkynyl sulfidesCsF3-Substituted benzo[b]thiophenes nih.gov

Annulation reactions provide a powerful tool for constructing the benzo[b]thiophene core. Electrophilic cyclization of o-alkynyl thioanisoles using various electrophiles like iodine, N-iodosuccinimide (NIS), or bromine is a common strategy. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been employed for the electrophilic cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes. nih.gov Metal-mediated annulation of 2-halo alkynyl benzenes is another significant method for synthesizing the benzo[b]thiophene core structure. nih.gov

Starting MaterialReagent/CatalystProductReference
o-Alkynyl thioanisolesI2, NIS, Br2, or dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt2,3-Disubstituted benzo[b]thiophenes nih.gov
2-Halo alkynyl benzenesMetal catalystBenzo[b]thiophene core nih.gov
2-(Methylthio)phenylacetylenesPdI2/KIBenzothiophene-3-carboxylic esters nih.gov

Introduction of Ketone Functionality at Position 3

The introduction of a ketone group at the 3-position of the benzo[b]thiophene ring transforms it into a benzo[b]thiophen-3-one, also known as a thioindoxyl. This can be achieved through various synthetic routes.

One classical approach is the cyclization of arylthioacetic acids. For example, the treatment of thiophenol with chloroacetic acid yields phenylthioacetic acid, which upon cyclization with reagents like acetic anhydride, can form 3-hydroxybenzo[b]thiophene, the enol tautomer of benzo[b]thiophen-3-one. chemicalbook.com

Another strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, acid-catalyzed cyclization of certain aryl vinyl sulfoxides can lead to the formation of benzo[b]thiophene structures, which could potentially be oxidized at the 3-position. While direct methods for the synthesis of 5-acetyl-benzo[b]thiophen-3-one are not extensively documented in the provided literature, the synthesis of related 3-acylbenzothiophene derivatives often involves Friedel-Crafts acylation on a pre-formed benzo[b]thiophene ring. nih.gov However, this typically directs acylation to the 2 or 3 positions depending on the existing substituents and reaction conditions.

The synthesis of benzo[b]thiophene-3-carboxylic acid derivatives has been reported, which could serve as precursors to the 3-keto functionality through decarboxylation or other transformations. nih.govnih.gov The synthesis of 3-aminobenzo[b]thiophenes via microwave-assisted cyclization of 2-halobenzonitriles with methyl thioglycolate also provides a scaffold that could potentially be converted to the 3-one derivative. rsc.org

Synthetic Routes to Benzo[b]thiophen-3-ones

The construction of the benzo[b]thiophen-3-one skeleton is a critical first step. A variety of synthetic methods have been established, each with its own advantages and limitations.

One common approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, the acid-catalyzed intramolecular cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone can yield a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and its 4-methoxy isomer. google.com This highlights a challenge in some synthetic routes: the control of regioselectivity.

More recent methods focus on improving efficiency and regioselectivity. A facile, one-step synthesis of 3-substituted benzo[b]thiophenes has been developed through the reaction of arynes with alkynyl sulfides. rsc.orgrsc.org This method offers good functional group tolerance and allows for the synthesis of diverse, multi-substituted derivatives. rsc.org Another innovative approach utilizes an electrophilic sulfur-mediated cyclization of 2-alkynylthioanisoles to produce 2,3-disubstituted benzo[b]thiophenes in high yields under mild conditions. nih.gov

Furthermore, metal-free catalyzed intramolecular Friedel-Crafts reactions provide a direct route to 2,3-unsubstituted benzofurans and benzothiophenes, demonstrating good functional group tolerance for both electron-donating and electron-withdrawing groups. rsc.org For the synthesis of 2-substituted benzo[b]thiophen-3-ols, a simple reaction system using water as the sole medium has been reported. tandfonline.com

Strategies for Acetyl Group Introduction at Position 5

Once the benzo[b]thiophene core is established, the next crucial step is the introduction of an acetyl group at the 5-position. Acylation reactions are the primary methods employed for this transformation.

Acylation Reactions on Benzo[b]thiophene Derivatives

The introduction of an acyl group onto the benzo[b]thiophene ring system is a key transformation in the synthesis of many biologically active molecules. google.com The position of acylation is influenced by the existing substituents on the ring and the reaction conditions. For electrophilic aromatic substitution on the thiophene (B33073) ring of benzo[b]thiophene, the attack preferentially occurs at the C3 position. chegg.com However, strategic manipulation of starting materials and reaction conditions can direct acylation to other positions, including the desired C5 position on the benzene (B151609) ring.

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst. sigmaaldrich.com This reaction is ortho- and para-selective. sigmaaldrich.com In the context of benzo[b]thiophene synthesis, if a 5-hydroxybenzo[b]thiophene derivative is available, it can be acetylated to form the corresponding O-acetyl derivative. Subsequent subjection to Fries rearrangement conditions could potentially yield the desired 5-acetyl-4-hydroxy-benzo[b]thiophene or 5-acetyl-6-hydroxy-benzo[b]thiophene, depending on the directing effects of other substituents. The choice of catalyst, such as aluminum chloride, and reaction temperature are critical parameters that influence the outcome of the rearrangement. sigmaaldrich.com

Friedel-Crafts acylation is a widely used method for introducing acyl groups onto aromatic rings. google.comresearchgate.net This reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride. google.com The direct Friedel-Crafts acylation of a pre-formed benzo[b]thiophene can be challenging due to issues with regioselectivity, as acylation often occurs on the electron-rich thiophene ring rather than the benzene ring. nih.gov However, by using appropriately substituted benzo[b]thiophene precursors, the acylation can be directed to the desired position. For example, the presence of an activating group at the 6-position, such as a methoxy (B1213986) group, can direct acylation to the 5-position.

A patent describes the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene to introduce an acyl group. google.com While this example illustrates acylation at a different position, the principle of using existing substituents to direct the incoming acyl group is a key strategy. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or 1,2-dichloroethane. google.com

Targeted acylation relies on the careful design of the starting material to ensure the acetyl group is introduced at the correct position. This can be achieved by having a directing group on the benzene portion of the benzo[b]thiophene molecule. For instance, a study on the synthesis of 2-acetyl-substituted benzo[b]thiophenes utilized the reaction of substituted aryl halides with 2-mercaptoacetone, followed by cyclization. researchgate.net While this method directly yields 2-acetyl derivatives, similar principles of precursor design can be applied to target the 5-position.

Another approach involves the synthesis of a benzo[b]thiophene with a substituent at a specific position that can later be converted to an acetyl group or can direct the acylation to the desired site. For example, the synthesis of 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene derivatives has been reported, demonstrating that complex substituents can be incorporated at the 5-position. nih.gov

Convergent and Divergent Synthetic Pathways to Complex Benzothiophenones

The synthesis of complex molecules, including substituted benzothiophenones, can be approached through either convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of different fragments of the final molecule, which are then combined in the later stages of the synthesis. researchgate.netnih.gov This approach is often more efficient for complex targets as it allows for the parallel construction of different parts of the molecule. For this compound, a convergent approach might involve synthesizing a substituted thiophene ring and a substituted benzene ring separately, followed by their fusion to form the benzo[b]thiophene core.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.govchemrxiv.org This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. Starting from a versatile benzo[b]thiophene intermediate, one could introduce a variety of substituents at different positions, including the acetyl group at position 5, to generate a range of complex benzothiophenones. For example, a 3-aminobenzo[b]thiophene scaffold can serve as a versatile starting point for the synthesis of various kinase inhibitors. rsc.org

Advanced Synthetic Techniques

Modern organic synthesis is increasingly focused on the development of methodologies that are not only efficient but also align with the principles of green chemistry. In the context of benzo[b]thiophene synthesis, microwave-assisted reactions and other environmentally conscious methods have emerged as powerful tools.

Microwave irradiation has been established as a valuable technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. koreascience.kr This is attributed to the efficient and uniform heating of the reaction mixture.

In the synthesis of benzo[b]thiophene analogs, such as 3-aminobenzo[b]thiophenes, microwave-assisted methods have proven to be highly effective. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base under microwave irradiation provides rapid access to 3-aminobenzo[b]thiophenes in high yields. rsc.orgstrath.ac.ukrsc.org A notable example is the synthesis of 3-amino-5-nitrobenzo[b]thiophene, where microwave heating at 130 °C reduced the reaction time to just 11 minutes, achieving a 94% yield, compared to 2 hours of conventional heating for a similar yield. rsc.org This demonstrates the significant rate acceleration achievable with microwave technology.

The general procedure for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes involves irradiating a mixture of the appropriate 2-halobenzonitrile, methyl thioglycolate, and a base like triethylamine (B128534) in a solvent such as DMSO. rsc.org The reaction progress is monitored, and upon completion, the product is typically isolated by simple precipitation in ice-water. rsc.org

Below is a table summarizing the microwave-assisted synthesis of various 3-aminobenzo[b]thiophene analogs, highlighting the efficiency of this technique.

EntryStarting Material (2-halobenzonitrile)R-groupReaction Time (min)Yield (%)
15-Bromo-2-fluorobenzonitrile5-Br1196
22-Fluoro-5-nitrobenzonitrile5-NO₂1194
32,5-Difluorobenzonitrile5-F2085
42-Fluoro-5-(trifluoromethyl)benzonitrile5-CF₃2082
55-Chloro-2-fluorobenzonitrile5-Cl1592

Data compiled from a study on the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. rsc.org

This rapid and efficient microwave-assisted protocol is not limited to 3-aminobenzo[b]thiophenes and has been applied to the synthesis of other related heterocyclic systems, showcasing its broad applicability in medicinal chemistry research. rsc.orgstrath.ac.ukrsc.org A comparative study on the synthesis of benzothieno[3,2-e] rsc.orgrsc.orgresearchgate.nettriazolo[4,3-c]pyrimidines also concluded that microwave-assisted methods are more efficient than conventional heating. koreascience.kr

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, renewable starting materials, and catalysts, as well as minimizing waste. In the synthesis of benzo[b]thiophene derivatives, several environmentally benign methods have been developed.

One notable approach is the use of "greener" solvents and reagents. For example, a method for the synthesis of halogenated benzo[b]thiophenes utilizes ethanol (B145695) as a solvent, which is considered more environmentally friendly than commonly used halogenated solvents. uwf.edu This method employs sodium halides as the source of electrophilic halogens in a copper(II) sulfate-mediated cyclization, avoiding more toxic halogenating agents. uwf.edu This process is conducted under mild reaction conditions and results in high yields of the desired products. uwf.edu

Another green strategy involves the use of natural catalysts. For instance, the synthesis of thiophene-linked benzothiazepines, which are structurally related to benzo[b]thiophenes, has been achieved using citrus juice as a biodegradable and renewable acid catalyst. researchgate.net This method, combined with a phase transfer catalyst, allows for the efficient synthesis of these compounds under reflux conditions. researchgate.net

The following table details the synthesis of 3-halobenzo[b]thiophenes using an environmentally benign method.

EntryHalogen Source (Sodium Halide)ProductReaction Time (h)Yield (%)
1NaI3-Iodobenzo[b]thiophene1295
2NaBr3-Bromobenzo[b]thiophene1892
3NaCl3-Chlorobenzo[b]thiophene2488

Data from a study on the green synthesis of halogenated benzo[b]thiophenes. uwf.edu

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of 1H, 13C, and two-dimensional NMR spectra allows for the unambiguous assignment of atoms and their connectivity.

The ¹H NMR spectrum of 5-Acetyl-benzo[b]thiophen-3-one is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the thiophenone ring (in the keto form), and the methyl protons of the acetyl group.

For the predominant keto tautomer, the following signals are anticipated:

Aromatic Protons: The three protons on the benzene (B151609) ring (H-4, H-6, and H-7) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the C-3 carbonyl and C-5 acetyl groups. H-4, being adjacent to the acetyl-bearing carbon, and H-6, being ortho to the acetyl group, would likely be the most downfield shifted.

Thiophene (B33073) Ring Proton: The keto form possesses a methylene group at the C-2 position. These two protons (H-2) would likely appear as a sharp singlet, with a chemical shift anticipated around δ 4.0-4.5 ppm, based on data for similar benzo[b]thiophen-3(2H)-one systems.

Acetyl Protons: The methyl protons of the acetyl group at C-5 would give rise to a characteristic sharp singlet at approximately δ 2.5-2.7 ppm. researchgate.net

If the enol tautomer (5-Acetyl-3-hydroxybenzo[b]thiophene) is present, the spectrum would change significantly. The C-2 methylene signal would be replaced by a signal for an aromatic C-2 proton, and a new signal for the C-3 hydroxyl proton would appear.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Keto Form) in CDCl₃

Proton Expected Chemical Shift (δ, ppm) Multiplicity
H-2 ~ 4.2 Singlet (s)
H-4 ~ 8.0 - 8.2 Doublet (d)
H-6 ~ 7.8 - 8.0 Doublet of doublets (dd)
H-7 ~ 7.5 - 7.7 Doublet (d)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected.

Carbonyl Carbons: Two signals are expected in the highly deshielded region for the two carbonyl carbons. The ketone carbonyl at C-3 would likely appear around δ 190-200 ppm, while the acetyl carbonyl carbon would be at a similar or slightly higher field, around δ 195-205 ppm.

Aromatic and Thiophene Carbons: The eight carbons of the benzo[b]thiophene ring system would produce signals in the range of δ 120-150 ppm. The carbons directly attached to the sulfur atom (C-7a) or the carbonyl group (C-3a) would be at the lower field end of this range.

Methylene Carbon: The C-2 methylene carbon of the keto form is expected to have a chemical shift in the range of δ 35-45 ppm.

Methyl Carbon: The methyl carbon of the acetyl group would appear at a higher field, typically around δ 25-30 ppm. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Keto Form) in CDCl₃

Carbon Expected Chemical Shift (δ, ppm)
C-2 ~ 40
C-3 ~ 195
C-3a ~ 140
C-4 ~ 125
C-5 ~ 138
C-6 ~ 128
C-7 ~ 126
C-7a ~ 145
-C =O ~ 198

To confirm the structural assignments from 1D NMR, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: This experiment would reveal proton-proton couplings. For instance, it would show correlations between the coupled aromatic protons (H-6 with H-7, and potentially a weaker long-range coupling between H-4 and H-6).

HSQC: This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals in Table 1 to the carbon signals in Table 2 (e.g., the singlet at δ ~2.6 ppm to the methyl carbon at δ ~27 ppm).

The methyl protons of the acetyl group to the acetyl carbonyl carbon and to carbons C-5 and C-6 of the benzene ring.

The methylene protons at C-2 to carbons C-3, C-3a, and C-7a.

The aromatic proton H-4 to the C-5 and C-3a carbons, as well as the acetyl carbonyl carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups.

C=O Stretching: Strong absorption bands are expected for the C=O stretching vibrations. chemscene.com The C-3 ketone would likely absorb in the range of 1680-1700 cm⁻¹. The aryl ketone of the acetyl group would absorb at a slightly lower frequency, typically 1675-1690 cm⁻¹. nih.gov These two bands may be sharp and distinct or could potentially overlap to form a broad, strong absorption.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C in-ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. google.com

Aliphatic C-H Stretching: The C-H stretching of the acetyl methyl group would appear in the 2850-3000 cm⁻¹ region. google.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
C=O Stretch (Ketone, C-3) 1680 - 1700 Strong
C=O Stretch (Acetyl, C-5) 1675 - 1690 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can help confirm the structure. The molecular formula of this compound is C₁₀H₈O₂S, giving a calculated molecular weight of 192.24 g/mol .

In an electron ionization (EI) mass spectrum, the following key fragments would be expected:

Molecular Ion Peak ([M]⁺•): A prominent peak at m/z = 192, corresponding to the intact molecule.

[M-15]⁺ Peak: Loss of a methyl radical (•CH₃) from the acetyl group would result in a fragment at m/z = 177.

[M-43]⁺ Peak: A very common fragmentation for acetyl-containing compounds is the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da). The loss of the acetyl radical would yield a major peak at m/z = 149. This fragment corresponds to the benzo[b]thiophen-3-one cation.

Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the ketone structures.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity
192 [C₁₀H₈O₂S]⁺• (Molecular Ion)
177 [M - CH₃]⁺
149 [M - COCH₃]⁺

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural proof by mapping the precise arrangement of atoms in the solid state. As of now, no public crystal structure data for this compound has been found.

If a suitable crystal were obtained, an XRD analysis would confirm the connectivity and reveal detailed geometric information, including:

Bond Lengths and Angles: Precise measurements would confirm the nature of the bonds (e.g., C=O, C-S, C-C).

Conformation and Planarity: It would show the planarity of the bicyclic benzo[b]thiophene system and the orientation of the acetyl group relative to the ring.

Tautomeric Form: The analysis would unambiguously determine whether the compound crystallizes in the keto or enol form by locating the positions of the hydrogen atoms.

Intermolecular Interactions: The crystal packing would reveal non-covalent interactions such as π-π stacking of the aromatic rings or potential hydrogen bonding, which govern the solid-state architecture. beilstein-journals.org

Elucidation of Molecular Geometry and Conformation

The molecular geometry of this compound is fundamentally defined by the fused benzo[b]thiophene ring system. This core structure is expected to be essentially planar, a common feature in related heterocyclic compounds. Studies on various benzo[b]thiophene derivatives confirm that the fusion of the benzene and thiophene rings results in a rigid, planar scaffold. For instance, in derivatives such as (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide, the benzothiophene (B83047) ring system is reported to be virtually planar, with maximum atomic deviations of only 0.009 Å. nih.gov A similar planarity is observed in other complex derivatives, where the thiophene ring exhibits a root-mean-square deviation of just 0.05 Å. juniperpublishers.com

The substituents on this planar core—the acetyl group at the C5 position and the ketone at the C3 position—will have specific spatial orientations. The acetyl group's methyl and carbonyl moieties will lie close to the plane of the benzothiophene ring to maximize conjugation, although some minor out-of-plane torsion is possible. The conformation of the five-membered thiophene-3-one ring is of particular interest. Unlike the aromatic thiophene, the C3-keto group introduces a degree of saturation, potentially allowing for a slight envelope or twist conformation. However, in analogous 2-(aminomethylene)benzo[b]thiophen-3(2Н)-one systems, the benzo[b]thiophene fragment is found to be planar. nih.gov

The precise bond lengths and angles would be determined by the hybridization of the constituent atoms (sp² for the aromatic carbons and sp³ for the C2 position, unless tautomerism to the enol form, 3-hydroxy-benzo[b]thiophene, occurs). In related structures, bond lengths and angles are generally in close agreement with standard values for C-C, C=C, C-S, C=O, and C-H bonds. nih.gov

Table 1: Expected Structural Parameters for this compound based on Analogous Compounds.
Structural FeatureExpected CharacteristicReference/Basis
Benzo[b]thiophene CoreEssentially planarHigh degree of planarity observed in numerous benzo[b]thiophene derivatives. nih.govjuniperpublishers.comnih.gov
Thiophen-3-one RingLikely near-planar, slight deviation possibleAnalogous systems show a planar benzo[b]thiophene fragment. nih.gov
5-Acetyl Group OrientationLargely coplanar with the benzene ring to allow for electronic conjugationGeneral principle of maximizing π-orbital overlap.

Analysis of Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound arrange themselves in the solid state is governed by a network of intermolecular interactions. These non-covalent forces are crucial in determining the crystal's stability, density, and morphology. Based on the functional groups present (a ketone, an acetyl group, and an aromatic system), several types of interactions are anticipated to play a significant role.

C-H···O Hydrogen Bonds: The carbonyl oxygen atoms of the C3-ketone and the acetyl group are potent hydrogen bond acceptors. They are expected to form weak C-H···O hydrogen bonds with aromatic or acetyl C-H donors from neighboring molecules. Such interactions are a recurring motif in the crystal structures of related compounds, often linking molecules into chains or more complex three-dimensional networks. nih.gov

Hirshfeld Surface Analysis for Non-covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the surface, one can identify regions of close contact between molecules. Red spots on a d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

In analyses of other complex thiophene derivatives, H···H contacts are typically the most abundant, often contributing over 44% of the total surface contacts. nih.gov Contacts involving heteroatoms, such as O···H/H···O and C···H/H···C, also make very significant contributions, often in the range of 13-30%. nih.govresearchgate.net The fingerprint plot for this compound would be expected to show prominent "wings" characteristic of C-H···O hydrogen bonds and broad regions corresponding to the numerous H···H and C···H contacts.

Table 2: Predicted Major Contributions to the Hirshfeld Surface for this compound.
Interaction TypePredicted ContributionStructural Rationale and Comparative Data
H···HDominant (~40-60%)High abundance of hydrogen atoms on the molecular periphery. This is the largest contribution in many organic crystals. nih.gov
O···H/H···OSignificant (~15-25%)Represents the key C-H···O hydrogen bonds involving the ketone and acetyl groups. nih.govresearchgate.net
C···H/H···CSignificant (~10-20%)Arises from contacts between the aromatic rings and methyl groups. researchgate.net
C···CModerate (~5-10%)Indicative of the π–π stacking interactions between the benzo[b]thiophene cores. nih.gov
S···H/H···SMinor (~5-8%)Contacts involving the sulfur heteroatom. nih.gov

Iv. Chemical Reactivity and Transformational Pathways of 5 Acetyl Benzo B Thiophen 3 One and Its Derivatives

Reactivity of the Acetyl Moiety

The acetyl group attached to the benzene (B151609) ring is a key site for various chemical transformations, including oxidation, reduction, condensation, and derivatization reactions.

The acetyl group, being an aryl alkyl ketone, can undergo oxidation at the α-position or undergo rearrangement and oxidation under specific conditions. One notable transformation is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones into terminal amides or thioamides. wikipedia.orgresearchgate.net This reaction involves heating the ketone with ammonium (B1175870) polysulfide (Willgerodt reaction) or with sulfur and a secondary amine like morpholine (B109124) (Willgerodt-Kindler modification). wikipedia.orgmsu.edu The net effect is the migration of the carbonyl function to the terminal carbon of the alkyl chain and its subsequent oxidation. wikipedia.org For 5-acetyl-benzo[b]thiophen-3-one, this would result in the formation of a 2-(benzo[b]thiophen-3-one-5-yl)acetamide derivative.

Another potential oxidation pathway involves the α-carbon of the acetyl group. Aryl alkyl ketones can be oxidized to α-hydroxy or α-acyloxy derivatives using reagents like manganese(III) acetate (B1210297) in the presence of carboxylic acids. tandfonline.com The oxidation of ketones with agents like lead tetraacetate (LTA) is also known, which often proceeds through a rate-determining enolization step to yield α-acetoxy derivatives. niscpr.res.in The reaction kinetics are typically first-order in the ketone and zero-order in the oxidant. niscpr.res.inresearchgate.net

Reaction Type Reagents Product Type
Willgerodt-KindlerSulfur, MorpholineTerminal Thioamide
α-OxidationManganese(III) Acetate, Carboxylic Acidα-Acyloxy Ketone
LTA OxidationLead Tetraacetate (LTA), Acetic Acidα-Acetoxy Ketone

The carbonyl group of the acetyl moiety is readily reduced to a secondary alcohol. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.inchemguide.co.uk Sodium borohydride is a milder reagent, typically used in alcoholic solvents, while the more reactive lithium aluminium hydride requires anhydrous conditions, often in ethers like diethyl ether. chemguide.co.uk

Catalytic hydrogenation is another effective method for reducing aryl ketones. ncert.nic.in Transfer hydrogenation, using hydrogen donors like isopropanol (B130326) in the presence of a metal catalyst (e.g., aluminum isopropoxide in the Meerwein-Ponndorf-Verley reduction), also yields the corresponding secondary alcohol. wikipedia.orggoogle.com These reductions convert the 5-acetyl group into a 5-(1-hydroxyethyl) group. It is important to note that the ketone at the 3-position can also be susceptible to reduction, and achieving selectivity may require careful choice of reagents and reaction conditions.

Reducing Agent/Method Typical Solvents Product
Sodium Borohydride (NaBH₄)Methanol, Ethanol (B145695)Secondary Alcohol
Lithium Aluminium Hydride (LiAlH₄)Diethyl Ether, THF (anhydrous)Secondary Alcohol
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pd, Pt)Secondary Alcohol
Meerwein-Ponndorf-VerleyAluminum isopropoxide, IsopropanolSecondary Alcohol

The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. A classic example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens, in the presence of a base (like NaOH or KOH). wikipedia.orgacs.org Reacting this compound with an aromatic aldehyde (e.g., benzaldehyde) would yield a chalcone-like derivative, specifically a 1-(benzo[b]thiophen-3-one-5-yl)-3-aryl-prop-2-en-1-one. Such reactions are foundational for synthesizing various heterocyclic compounds. acs.org

Similarly, the acetyl group can participate in aldol-type condensation reactions with other carbonyl compounds. ncert.nic.in The formation of β-keto esters via Claisen condensation is also a possibility if the acetyl group reacts with an ester under basic conditions. libretexts.orgmasterorganicchemistry.com

The carbonyl of the acetyl group readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. The reaction of this compound with hydroxylamine hydrochloride (NH₂OH·HCl), typically in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521), would yield the corresponding ketoxime. rsc.orgrsc.orgacs.org This reaction is a standard method for the characterization and derivatization of ketones. ncert.nic.in The formation of stereoisomeric (E/Z) oximes is possible, and the ratio often depends on the reaction conditions and substrate structure. thieme.de These oxime derivatives are valuable intermediates for further transformations, such as the Beckmann rearrangement. thieme.de

A general procedure for ketoxime synthesis involves grinding the ketone with hydroxylamine hydrochloride and a base like sodium hydroxide in a mortar and pestle, sometimes with a small amount of methanol. rsc.org

Electrophilic Aromatic Substitution on the Benzo[b]thiophene Ring System

The benzo[b]thiophene ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS). chegg.com The reactivity and regioselectivity of these substitutions are influenced by the existing substituents. In this compound, the ring system is substituted with two deactivating groups: the acetyl group at position 5 and the carbonyl group at position 3. Both groups are electron-withdrawing and are expected to decrease the ring's reactivity towards electrophiles compared to unsubstituted benzo[b]thiophene. ncert.nic.inunizin.org

In general, electrophilic substitution on benzo[b]thiophene preferentially occurs at the C3 position, followed by the C2 position in the thiophene (B33073) ring. chegg.com However, when the C3 position is blocked, as in this compound, substitution is directed to other positions.

The acetyl group at C5 is a deactivating, meta-directing group for the benzene ring. unizin.org Therefore, it would direct incoming electrophiles to positions C4 and C6 (ortho to the acetyl group) and C7 (para to the acetyl group). Studies on the nitration of 3-acetylbenzo[b]thiophen provide significant insight. rsc.org Despite the deactivating nature of the 3-acetyl group, nitration using potassium nitrate (B79036) in concentrated sulfuric acid resulted in substitution at all four available positions in the benzene ring (C4, C5, C6, and C7). rsc.org No substitution was observed at the C2 position of the thiophene ring. rsc.org

For this compound, we can predict a similar pattern. The combined deactivating effects of the 3-keto and 5-acetyl groups would make electrophilic substitution challenging. However, forcing conditions would likely lead to substitution on the benzene portion of the molecule. The likely positions for substitution would be C4, C6, and C7. The precise distribution of isomers would depend on the specific electrophile and the reaction conditions. For instance, nitration of benzo[b]thiophen-2-carboxylic acid gives a mixture of 3-, 4-, 6-, and 7-nitro isomers, demonstrating that substitution on the benzene ring is a significant pathway. rsc.org

Reaction Predicted Substitution Positions Rationale
NitrationC4, C6, C7The 5-acetyl group is a deactivating meta-director to C4 and C6. The overall deactivation makes all benzene ring positions potential targets under forcing conditions. rsc.org
HalogenationC4, C6, C7Similar to nitration, substitution is expected on the deactivated benzene ring.
Friedel-CraftsUnlikelyThe presence of two strong deactivating carbonyl groups on the ring system generally inhibits Friedel-Crafts reactions.

Nitration Reactions

The nitration of 3-acetyl-benzo[b]thiophene has been studied under several different conditions, revealing that substitution occurs exclusively on the benzene ring, bypassing the thiophene ring. The distribution of the resulting nitro isomers is highly dependent on the specific nitrating agent and reaction conditions employed. nih.gov

Three primary sets of conditions have been explored:

Potassium Nitrate in Concentrated Sulfuric Acid: At 0°C, treating 3-acetyl-benzo[b]thiophene with a molar equivalent of potassium nitrate in concentrated sulfuric acid leads to substitution at all four available positions of the benzene ring. nih.gov

Fuming Nitric Acid in Acetic Acid/Anhydride (B1165640): A cold mixture of fuming nitric acid, acetic acid, and acetic anhydride also results in a mixture of the 4-, 5-, 6-, and 7-nitro isomers. Notably, this method can also lead to the formation of 3-nitrobenzo[b]thiophen, indicating a replacement of the acetyl function. nih.gov

Concentrated Nitric Acid in Acetic Acid/Sulfuric Acid: When 3-acetylbenzo[b]thiophen is treated with concentrated nitric acid in a mixture of sulfuric acid and acetic acid at elevated temperatures (60°C), the reaction pathway shifts towards the formation of a furoxan derivative. nih.gov

No substitution at the 2-position of the thiophene ring has been observed under these conditions. nih.gov The relative yields of the isomeric nitro-3-acetylbenzo[b]thiophens vary with the procedure, highlighting the synthetic versatility and the nuanced reactivity of the substrate. nih.gov

Table 1: Nitration Conditions and Products for 3-Acetyl-benzo[b]thiophene

ReagentsTemperatureMajor ProductsReference
KNO₃ / conc. H₂SO₄0 °CMixture of 4-, 5-, 6-, and 7-nitro-3-acetylbenzo[b]thiophens nih.gov
Fuming HNO₃ / Acetic Acid / Acetic AnhydrideColdMixture of 4-, 5-, 6-, and 7-nitro-3-acetylbenzo[b]thiophens; 3-nitrobenzo[b]thiophen nih.gov
Conc. HNO₃ / Sulfuric Acid / Acetic Acid (1:10)60 °CFuroxan derivative nih.gov

Halogenation (Bromination) Reactions

While direct studies on the bromination of this compound are not detailed in the available literature, the reactivity of related substituted benzo[b]thiophenes provides significant insight. Electrophilic bromination typically targets the electron-rich positions of the molecule. For 3-substituted benzo[b]thiophenes, substitution often occurs on the benzene ring. For instance, the bromination of 2-bromo-3-methylbenzo[b]thiophen with bromine yields a single product, believed to be the 6-bromo isomer. nih.gov Similarly, optimizing the bromination of 3-cyanobenzo[b]thiophene with molecular bromine in solvents like DMF or acetonitrile (B52724) was found to be a key step in producing 6-bromo-3-cyanobenzo[b]thiophene. youtube.com

Given the directing effects of the sulfur heteroatom and the deactivating acetyl group at the 5-position, electrophilic attack by bromine on this compound would be expected to occur on the benzene ring, likely at positions 4 or 6, which are ortho and para to the activating sulfur atom and meta to the deactivating acetyl group.

Table 2: Representative Bromination Reactions of Substituted Benzo[b]thiophenes

SubstrateReagents/ConditionsProduct(s)Reference
2-Bromo-3-methylbenzo[b]thiophenBr₂Presumed 2,6-dibromo-3-methylbenzo[b]thiophen nih.gov
3-Cyanobenzo[b]thiophenBr₂ in DMF or Acetonitrile6-Bromo-3-cyanobenzo[b]thiophene youtube.com

Formylation and Sulfonation Reactions

Formylation: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgnih.govrsc.orgresearchgate.net The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloromethyleniminium salt (the Vilsmeier reagent). organic-chemistry.orgnih.gov This reagent then attacks the electron-rich ring. For the benzo[b]thiophene core, formylation generally occurs at the electron-rich positions of the heterocyclic ring. nih.gov For example, the Vilsmeier-Haack reaction on benzo[b]thiophen-3(2H)-one-1,1-dioxide, a structurally related compound, has been described to yield the corresponding formylated product. organic-chemistry.org In other cases, such as with 3-acetyl-2-aminothiophenes, the reaction with the Vilsmeier reagent can proceed further to induce cyclization, forming thieno[2,3-b]pyridine (B153569) derivatives. arkat-usa.org

Sulfonation: Sulfonation of the benzo[b]thiophene nucleus requires carefully controlled conditions, as harsh reagents can lead to decomposition of the heterocyclic ring. rsc.org Mild sulfonating agents are preferred. Suggested methods for the sulfonation of the parent compound, thianaphthene, include the use of 1 equivalent of chlorosulfonic acid in chloroform (B151607) at 0°C or a solution of sulfur trioxide in nitromethane. rsc.org These conditions are expected to be fast and provide good selectivity. An alternative is a 1:1 mixture of sulfuric acid and acetic anhydride. rsc.org For this compound, the acetyl group at the 5-position will strongly influence the regioselectivity, directing the incoming sulfonic acid group to the 2- or 4-positions, which are ortho/para to the activating sulfur atom and meta to the deactivating acetyl group.

Ring Transformations and Annulation Reactions

The benzo[b]thiophene scaffold serves as a foundational structure for the synthesis of more complex, fused polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Formation of Fused Polycyclic Heterocyclic Systems

The construction of additional rings onto the benzo[b]thiophene framework can be achieved through various annulation strategies, often involving the functional groups present on the starting molecule.

The synthesis of the specific thieno[2,3-g]indole isomer, which involves the fusion of a thiophene ring to the 'g' face of an indole (B1671886) nucleus, could not be substantiated from the reviewed literature. While numerous methods exist for the synthesis of other isomers such as thieno[2,3-b]indoles and thieno[3,2-b]indoles, information regarding the formation of the thieno[2,3-g]indole ring system was not found. youtube.comwikipedia.orgorganic-chemistry.org

The fusion of a pyranone ring to a benzo[b]thiophene core results in a thienobenzopyranone or "thienocoumarin" structure. The synthesis of such systems can be achieved through established methods for coumarin (B35378) formation, provided a suitably functionalized benzo[b]thiophene precursor is available. The two most prominent methods are the Pechmann and Knoevenagel condensations.

Pechmann Condensation: This method involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. ic.ac.uksci-hub.se For application to a benzo[b]thiophene derivative, a hydroxy-substituted benzo[b]thiophene would be required. For example, a hypothetical 6-hydroxy-5-acetyl-benzo[b]thiophen could be condensed with a β-ketoester like ethyl acetoacetate (B1235776) under acidic conditions (e.g., H₂SO₄, AlCl₃) to yield a methyl-substituted thienobenzopyranone. ic.ac.uk The reaction proceeds through an initial transesterification followed by an intramolecular electrophilic attack on the aromatic ring and subsequent dehydration. ic.ac.uk

Knoevenagel Condensation: This pathway involves the base-catalyzed condensation of a salicylaldehyde (B1680747) (a 2-hydroxybenzaldehyde) with an active methylene (B1212753) compound (e.g., diethyl malonate, ethyl acetoacetate). nih.gov To generate a thienobenzopyranone via this route, a hydroxy-formyl-benzo[b]thiophene would be the necessary precursor. For instance, a 6-hydroxy-7-formyl-benzo[b]thiophene could react with diethyl malonate in the presence of a base like piperidine. The reaction first forms an α,β-unsaturated intermediate, which then undergoes an intramolecular cyclization (lactonization) to form the fused pyranone ring. nih.gov

Table 3: General Methodologies for Benzopyranone (Coumarin) Annulation

Named ReactionRequired Precursor 1Required Precursor 2Product TypeReference
Pechmann Condensation Phenolic Compound (e.g., Hydroxy-benzo[b]thiophene)β-Ketoester (e.g., Ethyl acetoacetate)4-Substituted Coumarin (Thienobenzopyranone) ic.ac.uk, sci-hub.se
Knoevenagel Condensation 2-Hydroxy-aldehyde (e.g., Hydroxy-formyl-benzo[b]thiophene)Active Methylene Compound (e.g., Diethyl malonate)3-Substituted Coumarin (Thienobenzopyranone), nih.gov,
Pyrimidine (B1678525) and Thiazinone Ring Annulation

The formation of pyrimidine and thiazinone rings typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with urea (B33335), thiourea (B124793), or other suitable dinucleophiles. In the context of this compound, the acetyl group serves as a key handle for constructing these fused rings.

A highly relevant synthetic strategy involves converting the acetyl group into a more reactive intermediate, such as an enaminone. For instance, the reaction of a related compound, 1-(5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-yl)ethanone, with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields a reactive enaminone. This intermediate can then undergo cyclocondensation with various amino compounds to form fused pyrimidine rings. researchgate.net This approach demonstrates how the acetyl moiety can be activated to participate in ring-forming reactions.

A plausible pathway for the annulation of a pyrimidine ring onto the benzo[b]thiophene core of this compound would involve a similar strategy. The acetyl group can react with urea or thiourea under acidic or basic conditions. A common method is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea or thiourea. While this compound itself is not a traditional Biginelli substrate, its acetyl group can be made to react. For example, condensation of the acetyl group with an appropriate aldehyde could form an α,β-unsaturated ketone (a chalcone), which could then react with thiourea to build a dihydropyrimidine (B8664642) ring. nih.gov

Similarly, the synthesis of fused thiazinones can be achieved from pyrimidine-2-thione precursors. These thiones, formed from the reaction with thiourea, can be reacted with reagents like ethyl bromoacetate (B1195939) in a condensation/cyclization sequence to yield thiazolo[3,2-a]pyrimidinones. ijnc.ir

Table 1: Illustrative Synthesis of Fused Pyrimidines from Acetyl-Thiophene Precursors

PrecursorReagentsProductYieldReference
1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone1. DMF-DMA2. Amino derivativesbis-Pyrimidine derivativesNot specified researchgate.net
Chalcones derived from 3-acetyl-1-methylpyrrole (B1196023) and thiophene-2-carbaldehydeThiourea, KOH, Ethanol6-(1-Methyl-1H-pyrrol-2-yl)-4-(thiophen-2-yl)-3,4-dihydro-1H-pyrimidine-2-thioneGood nih.gov
5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thioneEthyl bromoacetate, Acetone6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-oneGood ijnc.ir
Pyrrole (B145914) Ring Formation from Benzothiophene (B83047) Precursors

The construction of pyrrole rings often relies on classic methods such as the Paal-Knorr, Hantzsch, or Knorr syntheses. wikipedia.orgresearchgate.net The Paal-Knorr synthesis, for example, is a straightforward method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgrgmcet.edu.in While this compound is not a 1,4-dicarbonyl, modifications or alternative strategies can be employed to build a pyrrole ring onto the benzothiophene framework.

One such strategy involves multicomponent reactions. For instance, a fused pyrrole was prepared in moderate to good yield through the reaction of 3-nitrobenzothiophene, cyclohexanone, and a primary amine. sci-hub.se This demonstrates that the benzothiophene core can serve as a foundation for building adjacent pyrrole rings, even without a pre-existing dicarbonyl functionality. The modular nature of this synthesis allows for a variety of substituents on the final product. sci-hub.se

Another approach could involve the chemical transformation of this compound to generate a 1,4-dicarbonyl precursor. This might be achieved through functional group manipulations, such as α-halogenation of the ketone followed by substitution, to introduce the second carbonyl group required for a Paal-Knorr cyclization.

The pyrrole framework is a core component of many biologically significant molecules, and its synthesis from readily available precursors is of great interest. nih.govnih.gov The development of novel routes to pyrrole-annulated benzothiophenes from precursors like this compound remains an area for further exploration.

Table 2: Example of Fused Pyrrole Synthesis from a Benzothiophene Derivative

Benzothiophene PrecursorOther ReactantsProductYieldReference
3-NitrobenzothiopheneCyclohexanone, Primary amineFused pyrrole-benzothiopheneModerate to Good sci-hub.se

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds and are widely used for the derivatization of heterocyclic compounds. masterorganicchemistry.comarkat-usa.org These reactions allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents onto the benzo[b]thiophene scaffold.

For a cross-coupling reaction to occur, a suitable leaving group, typically a halide (Br, I) or a triflate, is required on the aromatic ring. Therefore, to derivatize the 5-position of this compound, a precursor such as 5-bromo- or 5-iodo-benzo[b]thiophen-3-one would be necessary.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. masterorganicchemistry.comresearchgate.net This reaction is known for its high functional group tolerance. A recent study demonstrated the synthesis of 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene derivatives, where the pyrazole (B372694) moiety was introduced at the 5-position via a Suzuki coupling, highlighting the feasibility of this approach for modifying the benzene portion of the benzothiophene core. nih.gov

The Heck reaction couples an aryl or vinyl halide with an alkene, catalyzed by palladium. masterorganicchemistry.com This reaction is an effective method for creating substituted alkenes. Research has shown that benzo[b]thiophenes can be selectively arylated at the β-position (C3) at room temperature using aryl iodides, providing kinetic evidence for a Heck-type pathway. acs.org While this example derivatizes the thiophene ring, the principles can be extended to a halogenated benzene ring on the same scaffold.

These cross-coupling reactions offer a modular approach to synthesizing a library of derivatives from a halogenated this compound precursor, enabling systematic exploration of structure-activity relationships for various applications.

Table 3: Examples of Cross-Coupling Reactions on Benzothiophene Scaffolds

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
Suzuki Coupling5-Bromobenzothiophene derivative1-Methyl-1H-pyrazole-4-boronic acid pinacol (B44631) esterPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O5-(1-Methyl-1H-pyrazol-4-yl)benzo[b]thiophene derivative- nih.gov
C-H Arylation (Heck-type)Benzo[b]thiophene4-Iodo-N,N-dimethylanilinePd(OAc)₂, K₂CO₃, DMA, 25 °C3-(4-(Dimethylamino)phenyl)benzo[b]thiophene96% acs.org

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations can predict reactivity, stability, and the most likely sites for chemical attack.

Density Functional Theory (DFT) Calculations and Validation

DFT calculations are a cornerstone of computational chemistry, used to investigate the electronic structure of molecules. For many organic compounds, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been shown to provide a good correlation between theoretical and experimental data for both structure and spectroscopy. These calculations are foundational for further analyses like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. However, specific DFT studies validating the structural parameters of 5-Acetyl-benzo[b]thiophen-3-one are not documented in the available literature.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of kinetic stability. For related benzo[b]thiophene derivatives, FMO analysis has been performed to understand their electronic transitions and reactivity patterns. Unfortunately, there is no specific published data detailing the HOMO-LUMO energies or the corresponding energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a valuable technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For the parent compound, benzothiophene (B83047), an electrostatic potential map has been generated, highlighting the charge distribution. However, a specific MEP map for this compound, which would be significantly influenced by its acetyl and ketone functional groups, is not available in the reviewed research.

Theoretical Prediction of Protonation Sites and Stability of Intermediates

Computational methods can effectively predict the most likely sites for protonation by analyzing the molecular electrostatic potential and the relative stability of the resulting protonated species. This information is vital for understanding reaction mechanisms in acidic conditions. While this type of analysis is common in computational studies of heterocyclic compounds, specific research predicting the protonation sites and the stability of intermediates for this compound has not been published.

Computational Insights into Reaction Mechanisms and Regioselectivity

DFT and other quantum chemical methods are powerful tools for elucidating complex reaction mechanisms and explaining or predicting the regioselectivity of chemical reactions. Such studies can model transition states and reaction pathways, providing a level of detail that is often difficult to obtain through experimental means alone. For other benzo[b]thiophene derivatives, docking studies and computational simulations have been used to understand receptor interactions and reaction pathways. However, there are no available computational studies that provide specific insights into the reaction mechanisms or regioselectivity involving this compound.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Computational methods are also used to predict spectroscopic data, such as FT-IR and NMR spectra. By calculating vibrational frequencies and chemical shifts, theoretical spectroscopy can aid in the interpretation of experimental data and confirm molecular structures. This comparative approach is a standard practice in the characterization of new compounds. Despite its utility, no theoretical spectroscopic data for this compound has been reported in the scientific literature reviewed.

Article on this compound Cannot Be Generated

Following a comprehensive search of scientific literature and chemical databases, the information required to construct an article on the chemical compound “this compound” according to the specified detailed outline is not available.

The request mandated a focus on specific computational and theoretical chemistry topics, including:

Computational NMR Chemical Shift Predictions: No published studies were found that detail the theoretical prediction of 1H or 13C NMR chemical shifts for this specific molecule.

Calculated Vibrational Frequencies (IR): There is no available literature presenting the calculated infrared (IR) vibrational frequencies for this compound derived from computational methods like Density Functional Theory (DFT).

Prediction of Non-Linear Optical (NLO) Properties: The search yielded no data on the predicted non-linear optical properties, such as polarizability or hyperpolarizability, for this compound. While NLO properties are studied for the broader benzothiophene class of molecules, specific values for the 5-acetyl derivative are absent from the reviewed literature. researchgate.netnih.gov

Quantitative Structure-Property Relationships (QSPR): No QSPR models or studies specifically involving this compound were identified.

While computational studies on various other benzo[b]thiophene derivatives exist, these findings are specific to the structures analyzed in those papers and cannot be accurately extrapolated to this compound. Adhering to the principles of scientific accuracy, an article on these highly specific topics cannot be created without published research data for the target compound.

Vi. Advanced Research Applications of 5 Acetyl Benzo B Thiophen 3 One As a Chemical Scaffold

Strategic Role as a Privileged Scaffold in Medicinal Chemistry

The benzo[b]thiophene scaffold is a cornerstone in drug discovery, with its derivatives demonstrating a vast range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties. nih.govresearchgate.net This structural motif is present in numerous natural products and has been successfully integrated into FDA-approved drugs. researchgate.net The value of the benzo[b]thiophene core, such as that in 5-Acetyl-benzo[b]thiophen-3-one, lies in its structural similarity to other biologically active molecules, allowing it to function as an effective template for designing novel lead compounds. nih.gov Its bicyclic nature provides a rigid framework that can be strategically functionalized to optimize interactions with specific biological targets.

The this compound scaffold is an exemplary building block for generating extensive libraries of heterocyclic compounds. Medicinal chemists leverage the reactivity of its core structure to introduce a wide variety of substituents, thereby creating collections of related molecules with diverse properties. nih.gov This approach is fundamental to identifying new therapeutic agents.

For instance, the benzo[b]thiophene nucleus has been used as the foundation for synthesizing libraries of acylhydrazone derivatives to screen for antibacterial activity against multidrug-resistant Staphylococcus aureus. nih.gov In a typical synthetic approach, a benzo[b]thiophene-2-carboxylic hydrazide is reacted with various aromatic or heteroaromatic aldehydes, leading to a large set of final products with structural variations. nih.gov Similarly, the benzo[b]thiophen-3-ol nucleus, a tautomer of the benzo[b]thiophen-3-one core, has been used to synthesize a series of potential inhibitors for human monoamine oxidase (hMAO), enzymes implicated in neurodegenerative diseases. nih.gov The synthesis involves reacting methyl 2-mercaptobenzoate with appropriately substituted α-bromoacetophenones to generate a library of benzo[b]thiophen-3-ol derivatives with different aryl substituents. nih.gov

This strategy of creating libraries of related compounds allows for the systematic exploration of chemical space to discover molecules with desired biological functions.

Functionalized derivatives originating from the benzo[b]thiophene scaffold are crucial for the development of chemical probes. These probes are essential tools for exploring biological systems and elucidating the mechanisms of disease. nih.gov The benzo[b]thiophene framework can be modified to create molecules that can act as diagnostic agents or pathologic probes, aiding in the rational design of more effective and less toxic drugs. nih.gov

For example, derivatives of the related benzo[b]thiophene 1,1-dioxide scaffold have been designed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein linked to cancer development. researchgate.net These compounds can be used as chemical probes to study the role of STAT3 in various cellular processes like proliferation and apoptosis. researchgate.net The development of such targeted inhibitors relies on the versatility of the core scaffold, which allows for the introduction of functional groups that can selectively interact with the target protein. researchgate.net This ability to create tailored molecules makes scaffolds like this compound highly valuable for advancing our understanding of complex biological pathways.

Structure-Activity Relationship Studies (Chemical Design Aspects)

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For benzo[b]thiophene derivatives, SAR studies have been instrumental in optimizing lead compounds to enhance their potency and selectivity. nih.govnih.gov These studies guide the rational design of new derivatives by identifying the key chemical features responsible for their biological effects. nih.gov

Research on the nitration of 3-acetylbenzo[b]thiophene, an isomer of the title compound, demonstrates the critical role of reaction conditions in determining substituent positioning. rsc.org Depending on the nitrating agents used, substitution can occur at any of the four available positions on the benzene (B151609) ring, yielding a mix of 4-, 5-, 6-, and 7-nitro isomers. rsc.org This highlights the chemical diversity that can be achieved and the importance of controlling reaction selectivity in chemical design.

In the context of biological activity, SAR studies on benzo[b]thiophene-2-sulfonamide derivatives as human chymase inhibitors revealed that the identity and position of substituents are crucial for potency. nih.gov Similarly, in a series of benzo[b]thiophen-3-ol derivatives designed as MAO inhibitors, molecular docking studies suggested that modifications to the aryl substituents could improve activity by optimizing interactions within the enzyme's binding site. nih.gov These examples underscore the principle that precise positioning of functional groups is essential for tailoring the molecular interactions that govern a compound's biological profile.

Rational drug design involves the iterative process of modifying a lead scaffold to improve its therapeutic properties. The benzo[b]thiophene core provides a robust platform for such molecular modifications.

The design of novel STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold exemplifies this approach. researchgate.net Researchers synthesized a series of derivatives and evaluated their anticancer potency, identifying a lead compound that effectively induced apoptosis in cancer cells. researchgate.net The design process involved modifying different parts of the molecule and assessing the impact on its ability to inhibit STAT3.

A similar strategy was employed in the development of human chymase inhibitors, where a lead compound identified through in-silico screening was systematically modified. nih.gov This led to the discovery of a highly potent and selective inhibitor. The key modifications and their impact on activity are often summarized in SAR tables.

Table 1: Examples of Rational Design in Benzo[b]thiophene Derivatives

Scaffold Class Target Design Strategy Key Finding Reference
Benzo[b]thiophen-3-ols Human Monoamine Oxidase B (hMAO-B) Synthesis of a series with varied aryl substituents to probe the enzyme binding site. Most compounds showed high selectivity for the MAO-B isoform; docking studies suggested further modifications to improve activity. nih.gov
Benzo[b]thiophene-2-sulfonamides Human Chymase Substituent analysis of a lead compound discovered via in-silico screening. Identified a derivative with high potency (IC₅₀ = 56 nM) and over 400-fold selectivity for chymase. nih.gov

These studies demonstrate how the rational modification of the benzo[b]thiophene scaffold allows for the fine-tuning of molecular properties to achieve specific and potent biological activity. nih.govnih.gov

Vii. Future Research Directions in 5 Acetyl Benzo B Thiophen 3 One Chemistry

Exploration of Novel and Efficient Synthetic Routes

The development of new synthetic pathways to 5-Acetyl-benzo[b]thiophen-3-one is a cornerstone of its future utility. While classical methods exist, future research will likely focus on greener, more efficient, and scalable syntheses. One-step protocols using water as a reaction medium have been successful for other acetyl-substituted benzo[b]thiophenes and could be adapted for this specific isomer. sci-hub.se

Key areas for exploration include:

Catalytic Methods: Investigating novel transition-metal-catalyzed reactions, such as palladium-catalyzed direct arylation, could offer more direct and atom-economical routes. researchgate.net

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of the core scaffold and its derivatives. researchgate.net

A comparative table of potential synthetic strategies is presented below:

Synthetic Strategy Potential Advantages Research Focus
Green Chemistry ProtocolsUse of water as a solvent, reduced wasteOptimization of reaction conditions for this compound
Transition-Metal CatalysisHigh efficiency, atom economy, novel bond formationsScreening of catalysts and ligands for regioselective synthesis
Flow ChemistryScalability, safety, precise control of reaction parametersDevelopment of continuous flow processes for multi-step syntheses
Microwave-Assisted SynthesisRapid reaction times, increased yieldsExploration of microwave conditions for challenging reaction steps

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways, identify key intermediates, and understand the factors controlling regioselectivity and stereoselectivity.

For instance, understanding the tautomeric equilibrium between the keto and enol forms of the benzo[b]thiophen-3-one ring is fundamental. The unstable enolic tautomer, 3-hydroxy-benzo[b]thiophene, is a key intermediate in many reactions, and studying its ketoization kinetics can provide valuable insights. researchgate.net

Key research questions to address include:

What are the detailed mechanisms of key derivatization reactions at the acetyl group and the aromatic ring?

How do substituents on the benzo[b]thiophene core influence reactivity and reaction outcomes?

Can reactive intermediates be trapped and characterized to provide direct evidence for proposed mechanisms?

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry is a powerful tool for accelerating research. By using methods such as Density Functional Theory (DFT), researchers can predict a wide range of properties for this compound and its derivatives before they are synthesized in the lab. Molecular docking studies have already been used to understand the binding of benzo[b]thiophene derivatives to biological targets. nih.gov

Future computational work could focus on:

Predicting Reactivity: Calculating reaction energies and activation barriers to predict the most likely products of a reaction and to guide the design of new synthetic routes.

Virtual Screening: Creating virtual libraries of this compound derivatives and using computational docking to identify promising candidates for specific biological targets.

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.

The following table illustrates the potential applications of computational modeling:

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Reaction mechanism studiesElucidation of reaction pathways and transition states
Molecular DockingVirtual screeningIdentification of potential bioactive derivatives
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-ligand interactionsUnderstanding of binding modes and inhibition mechanisms

Development of High-Throughput Derivatization Strategies

To fully explore the chemical space around the this compound scaffold, high-throughput synthesis methods are essential. These techniques allow for the rapid generation of large libraries of related compounds, which can then be screened for desired properties. The use of automated nanoscale synthesis has been shown to be feasible for producing diverse libraries based on different chemical scaffolds. nih.gov

Future research in this area could involve:

Combinatorial Chemistry: Designing and implementing combinatorial syntheses to create a wide variety of derivatives by systematically changing different parts of the molecule.

Parallel Synthesis: Using automated synthesizers to perform many reactions simultaneously, greatly increasing the rate of compound production.

Diversity-Oriented Synthesis: Developing synthetic routes that can generate structurally diverse molecules from a common starting material.

Discovery of Unprecedented Chemical Applications Based on Scaffold Modifications

While benzo[b]thiophenes are known for their applications in medicinal chemistry and materials science, there is still vast untapped potential for this compound. nih.govnih.govrsc.org By strategically modifying the scaffold, researchers can aim to discover entirely new applications.

Potential areas for exploration include:

Organic Electronics: The benzo[b]thiophene core is a component of some organic semiconductors. rsc.org Modifications to the this compound structure could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Chemical Sensors: The reactivity of the acetyl group and the thiophene (B33073) ring could be harnessed to develop chemosensors for the detection of specific ions or molecules.

Catalysis: The sulfur atom in the thiophene ring could act as a ligand for metal catalysts, opening up possibilities for new catalytic systems.

Q & A

Q. What are the standard synthetic routes for 5-Acetyl-benzo[b]thiophen-3-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common synthetic approach involves the benzoylation of thiophene precursors. For example, equimolar amounts of starting materials (e.g., 5.34 g, 0.03 mol) in 1,4-dioxane (50 mL) are reacted with benzoylisothiocyanate (3.93 g, 0.03 mol) under stirring at room temperature overnight. The product is isolated via filtration after precipitation in ice/water . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like 1,4-dioxane enhance solubility of intermediates.
  • Catalyst use : Acidic or basic catalysts (not explicitly mentioned in evidence) could accelerate benzoylation.
  • Purification : Recrystallization from ethanol or chromatography improves purity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer: Safety data indicate that this compound is restricted to industrial/research use. Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Keep in sealed containers away from ignition sources .
  • Emergency measures : In case of spillage, use inert absorbents (e.g., sand) and avoid water to prevent dispersion.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : Compare experimental 1^1H NMR signals (e.g., aromatic protons at δ 5.71–7.6 ppm, acetyl group at δ 2.5–3.0 ppm) with literature data .
  • IR Spectroscopy : Confirm the presence of a carbonyl stretch (C=O) near 1685 cm1^{-1} .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., via electron ionization) against databases like NIST .
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides bond-length validation (mean C–C = 0.004 Å) .

Advanced Research Questions

Q. How can researchers address low yields in the benzoylation step during the synthesis of this compound derivatives?

Methodological Answer: Low yields may arise from incomplete reaction or side-product formation. Solutions include:

  • Reagent stoichiometry : Adjust molar ratios of benzoylisothiocyanate to the thiophene precursor (e.g., 1.2:1 excess).
  • Temperature control : Heating to 50–60°C may accelerate kinetics while avoiding decomposition.
  • Catalytic additives : Use Lewis acids (e.g., ZnCl2_2) to activate electrophilic centers .
  • In-situ monitoring : Employ TLC or HPLC to track reaction progress and optimize termination timing .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer: Discrepancies often stem from solvation effects or conformational flexibility. Strategies include:

  • Solvent correction in DFT : Incorporate solvent models (e.g., PCM for 1,4-dioxane) to align computed NMR shifts with experimental data .
  • Dynamic effects : Perform molecular dynamics simulations to account for rotational barriers influencing 1^1H NMR splitting .
  • Database cross-validation : Compare experimental IR peaks (e.g., C=O stretch) with PubChem’s computed spectra .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

Methodological Answer: SAR studies should focus on systematic structural modifications:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to enhance electrophilicity and bioactivity .
  • Heterocyclic hybridization : Synthesize thiazolidinone hybrids (e.g., 2-thioxothiazolidin-4-one derivatives) to evaluate antibacterial or anticancer activity .
  • In-vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays, with IC50_{50} values benchmarked against reference drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.